2-(2-amino-2-oxoethoxy)-N-[1-(2,3-dimethylphenyl)ethyl]benzamide
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Overview
Description
2-(2-amino-2-oxoethoxy)-N-[1-(2,3-dimethylphenyl)ethyl]benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzamide core substituted with an amino-oxoethoxy group and a dimethylphenyl ethyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-2-oxoethoxy)-N-[1-(2,3-dimethylphenyl)ethyl]benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the acylation of aniline with benzoyl chloride to form benzamide.
Introduction of the Dimethylphenyl Ethyl Group: This step involves the alkylation of the benzamide with 1-(2,3-dimethylphenyl)ethyl bromide in the presence of a base such as potassium carbonate.
Addition of the Amino-Oxoethoxy Group: The final step involves the nucleophilic substitution of the ethoxy group with an amino-oxoethoxy group, typically using ethylene glycol and a suitable catalyst under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-amino-2-oxoethoxy)-N-[1-(2,3-dimethylphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(2-amino-2-oxoethoxy)-N-[1-(2,3-dimethylphenyl)ethyl]benzamide is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In the material science industry, this compound can be used in the development of novel polymers and materials with specific properties such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-(2-amino-2-oxoethoxy)-N-[1-(2,3-dimethylphenyl)ethyl]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The amino-oxoethoxy group can form hydrogen bonds with active sites of enzymes, while the benzamide core can interact with hydrophobic pockets, leading to inhibition or activation of the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-aminoethoxy)-N-[1-(2,3-dimethylphenyl)ethyl]benzamide
- 2-(2-oxoethoxy)-N-[1-(2,3-dimethylphenyl)ethyl]benzamide
- 2-(2-amino-2-oxoethoxy)-N-[1-(2-methylphenyl)ethyl]benzamide
Uniqueness
2-(2-amino-2-oxoethoxy)-N-[1-(2,3-dimethylphenyl)ethyl]benzamide is unique due to the presence of both the amino-oxoethoxy group and the dimethylphenyl ethyl group. This combination provides a distinct set of chemical properties, such as enhanced reactivity and specificity in biological interactions, which are not observed in similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-(2-amino-2-oxoethoxy)-N-[1-(2,3-dimethylphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-12-7-6-9-15(13(12)2)14(3)21-19(23)16-8-4-5-10-17(16)24-11-18(20)22/h4-10,14H,11H2,1-3H3,(H2,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVSLSNQTOPFFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)NC(=O)C2=CC=CC=C2OCC(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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